Teneligliptin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
| Record name | Teneligliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teneligliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
DPP-4 Enzyme Inhibition and Incretin (B1656795) Axis Modulation
Teneligliptin is characterized by a unique J-shaped or anchor-locked domain structure, which enables potent and selective inhibition of the DPP-4 enzyme. wikipedia.orgscirp.orgnih.govscirp.org The DPP-4 enzyme is a ubiquitous glycoprotein (B1211001) responsible for the rapid degradation of endogenous incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). mims.comresearchgate.netmdpi.comfrontiersin.org By inhibiting DPP-4 activity, this compound effectively increases and prolongs the circulating levels of active incretin hormones. mims.comresearchgate.netmdpi.comfrontiersin.org
Enhancement of Glucagon-Like Peptide-1 (GLP-1) Levels
The inhibition of DPP-4 by this compound leads to a significant increase in the bioavailability of active GLP-1. Studies indicate that DPP-4 inhibitors can cause a two- to threefold rise in GLP-1 concentrations. mdpi.comnih.gov This enhancement of GLP-1 levels is crucial for its glucose-lowering effects, particularly by stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov Research has specifically demonstrated that this compound increases postprandial plasma active GLP-1 concentrations. scirp.org
Increase in Glucose-Dependent Insulinotropic Polypeptide (GIP) Levels
Alongside GLP-1, this compound's inhibition of DPP-4 also augments the circulating levels of GIP. mims.comfrontiersin.orgresearchgate.net GIP, like GLP-1, is an incretin hormone that plays a vital role in stimulating insulin synthesis and secretion in response to elevated glucose levels. frontiersin.orgresearchgate.net
Stimulation of Insulin Secretion
The prolonged presence of active GLP-1 and GIP, due to DPP-4 inhibition by this compound, leads to enhanced insulin secretion from pancreatic beta-cells in a glucose-dependent manner. mims.comresearchgate.netfrontiersin.orgresearchgate.net This mechanism is distinct from that of sulfonylureas, which stimulate insulin release irrespective of glucose levels, potentially increasing the risk of hypoglycemia. researchgate.net this compound has been shown to improve markers associated with insulin secretion, including the Insulinogenic Index (IGI), which serves as an estimate of early insulin secretion. scirp.orgscirp.org
Table 1: Effects of this compound on Insulin Secretion Parameters
| Parameter (Unit) | Baseline (Mean ± SE) | After 12 Weeks of this compound (Mean ± SE) | p-value | Source |
| IGI30min | 0.16 ± 0.05 | 0.28 ± 0.06 | < 0.05 | scirp.org |
| AUC120min insulin (µU∙2 h/mL) | 2692 ± 333 | 3537 ± 361 | < 0.01 | scirp.org |
Effects on Pancreatic Beta-Cell Function
This compound's glycemic benefits are partly attributed to its ability to activate and improve pancreatic beta-cell function. scirp.org DPP-4 inhibitors are also reported to promote beta-cell proliferation and protect against beta-cell apoptosis, leading to functional improvements and potentially delaying the progression of T2DM. scirp.org
Improvement in Homeostasis Model Assessment of β-Cell Function (HOMA-β)
Clinical studies and meta-analyses consistently demonstrate that this compound significantly improves Homeostasis Model Assessment of β-Cell Function (HOMA-β). scirp.orgnih.govscirp.orgresearchgate.nethanyang.ac.kr This improvement has been observed both when this compound is used as monotherapy and as an add-on treatment. nih.govresearchgate.net
Table 2: Effects of this compound on HOMA-β
| Study/Regimen | HOMA-β Change (WMD, 95% CI) | p-value | Source |
| All regimens combined | 9.31 (7.78–10.85) | < 0.00001 | nih.gov |
| Monotherapy | 9.18 (5.95–12.41) | < 0.00001 | nih.gov |
| Add-on treatment | 9.35 (7.61–11.09) | < 0.00001 | nih.gov |
Further research findings corroborate these improvements:
One study reported a significant increase in HOMA-β from a baseline of 24.04 ± 31.14 to 40.23 ± 40.98 (p < 0.00001) after this compound treatment. scirp.orgscirp.org
A 24-week, phase III, double-blind, randomized, placebo-controlled study in Korean patients with T2DM showed a statistically significant difference in HOMA-β change between the this compound group and the placebo group of 12.23% (95% CI 5.78, 18.67; p=0.0003). hanyang.ac.kr
Enhancement of Insulinogenic Index (IGI) and Secretory Units of Islets in Transplantation (SUIT) Index
A study by Rika Ito et al. investigated the changes in insulin secretion in 30 diabetic patients treated with this compound for 12 weeks. scirp.orgscirp.org The study reported significant improvements in both IGI and the SUIT index. scirp.orgscirp.org Specifically, the IGI (calculated at 30 minutes, IGI30min) significantly increased from 0.16 ± 0.05 to 0.28 ± 0.06 (p < 0.05). scirp.orgnih.govnih.gov Similarly, the AUC120min SUIT index significantly increased from 4261 ± 442 to 8290 ± 1147 (p < 0.01). scirp.orgnih.govnih.gov Another study observed a significant elevation in early-phase insulin secretion, as estimated by the Insulinogenic Index, from 0.17 ± 0.06 before treatment to 0.29 ± 0.15 after 3 days of this compound treatment (p = 0.002). scirp.org
Table 1: Impact of this compound on Insulinogenic Index (IGI) and SUIT Index
| Parameter (Study) | Baseline Value (Mean ± SD/SE) | After this compound Treatment (Mean ± SD/SE) | P-value |
| IGI30min (Rika Ito et al.) scirp.orgnih.govnih.gov | 0.16 ± 0.05 | 0.28 ± 0.06 | < 0.05 |
| AUC120min SUIT Index (Rika Ito et al.) scirp.orgnih.govnih.gov | 4261 ± 442 µU∙2h/mL | 8290 ± 1147 µU∙2h/mL | < 0.01 |
| Early-phase IGI (3 days treatment) scirp.org | 0.17 ± 0.06 | 0.29 ± 0.15 | 0.002 |
Preservation and Proliferation of Beta-Cells
DPP-4 inhibitors, including this compound, have been reported to promote beta-cell proliferation and exert protective effects by inhibiting beta-cell apoptosis, leading to functional improvements. scirp.orgscirp.orgresearchgate.net The glycemic effect of this compound is achieved through both activating beta-cell function and decreasing insulin resistance. scirp.orgscirp.org
Clinical studies have shown improvements in markers of beta-cell function, such as the Homeostasis Model Assessment of β-cell function (HOMA-β), after treatment with this compound. scirp.orgscirp.orgjocmr.org For instance, HOMA-β significantly increased from 24.04 ± 31.14 to 40.23 ± 40.98 (p < 0.00001) in one study. scirp.org In an animal model, this compound treatment increased beta-cell proliferation by 2.3 times compared to untreated controls (p < 0.05). sci-hub.se Combination therapy further enhanced beta-cell proliferation to levels similar to healthy controls. sci-hub.se These findings suggest that this compound contributes to beta-cell salvager properties, potentially delaying the progression of type 2 diabetes. scirp.orgscirp.org
Mitigation of Glucotoxicity and Oxidative Stress on Beta-Cells
Glucotoxicity, the impairment of beta-cell function due to sustained high glucose levels, and oxidative stress, often driven by mitochondrial reactive oxygen species (ROS) generation, are key contributors to beta-cell failure in T2DM. e-dmj.orgnih.gov this compound plays a role in mitigating these deleterious effects on beta-cells. e-dmj.orgnih.gov
Research indicates that this compound contributes to inhibiting mitochondrial peroxiredoxin-3 (PRDX3) acetylation, a process that can lead to mitochondrial dysfunction under high glucose conditions. e-dmj.orgsci-hub.se It achieves this by enhancing the protein levels and activity of sirtuin 1 (SIRT1) through ubiquitin specific peptidase 22 (USP22)-mediated activation. e-dmj.orgsci-hub.se Activated SIRT1, in turn, prevents PRDX3 acetylation via sirtuin 3 (SIRT3), thereby strengthening the mitochondrial antioxidant defense. sci-hub.se Furthermore, this compound treatment has been shown to reduce NADPH oxidase activity and inhibit mitochondrial superoxide (B77818) production, both of which contribute to oxidative stress in beta-cells. sci-hub.se These actions underscore this compound's protective effects on beta-cells by enhancing antioxidant defenses and stabilizing mitochondrial function. e-dmj.orgnih.gov
Impact on Insulin Sensitivity (Resistance)
This compound's glycemic effect is obtained through both activating beta-cell function and decreasing insulin resistance. scirp.orgscirp.orgjocmr.org Studies have indicated that this compound can ameliorate insulin sensitivity, particularly in subjects with high degrees of insulin resistance. jocmr.orgnih.gov This effect may be linked to the reduction of glucotoxicity through improved glucose control, which in turn enhances insulin sensitivity. ijbcp.com
Changes in Homeostasis Model Assessment-Insulin Resistance (HOMA-R)
The Homeostasis Model Assessment-Insulin Resistance (HOMA-R) is a widely used index to evaluate the degree of insulin resistance. scirp.orgscirp.orgijbcp.com Clinical studies have investigated the impact of this compound on HOMA-R.
In a study involving 30 diabetic patients treated with this compound for 12 weeks, HOMA-R decreased from 2.52 ± 0.40 to 1.71 ± 0.26 (p < 0.05). scirp.org Another study reported a decrease in HOMA-R from 3.74 ± 4.28 to 2.90 ± 2.16 after this compound treatment, although this change was not statistically significant (p-n.s.). scirp.org In a 14-week study with 9 patients, this compound treatment resulted in a significant improvement in HOMA-R (p=0.039). thieme-connect.com While some studies show significant reductions, others indicate a trend towards improvement or no significant change, suggesting that the impact on HOMA-R might vary depending on baseline characteristics of the study population, particularly the initial degree of insulin resistance. nih.govijbcp.comjofem.orgjofem.org
Table 2: Impact of this compound on Homeostasis Model Assessment-Insulin Resistance (HOMA-R)
| Study | Baseline HOMA-R (Mean ± SE/SD) | After this compound Treatment (Mean ± SE/SD) | P-value |
| Eiji Kutoh et al. scirp.org | 2.52 ± 0.40 | 1.71 ± 0.26 | < 0.05 |
| Rika Ito et al. scirp.org | 3.74 ± 4.28 | 2.90 ± 2.16 | n.s. |
| M. Kusunoki et al. thieme-connect.com | Not specified | Improved | 0.039 |
| Prospective Study jofem.orgjofem.org | 2.2 ± 1.4 | 2.1 ± 1.1 | 0.681 |
Pharmacokinetics and Metabolism
Elimination Mechanisms
Dual Route of Excretion (Hepatic and Renal)
Teneligliptin is eliminated from the body through both hepatic metabolism and renal excretion, contributing to its unique pharmacokinetic properties. nih.govscirp.orgresearchgate.net Approximately 90% or more of a radiolabeled dose of this compound is excreted within 216 hours, with nearly equal contributions from urine (45.4%) and feces (46.5%). ajantapharma.com.phfda.gov.phscirp.orgresearchgate.net This dual elimination pathway is a key characteristic, suggesting that the drug's exposure is less likely to be significantly altered by impairment in a single elimination organ. nih.govresearchgate.netresearchgate.net
The metabolism of this compound primarily involves cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with both enzymes contributing equally. nih.govajantapharma.com.phresearchgate.net Minor contributions to metabolism also come from CYP2D6 and flavin-containing monooxygenase 1 (FMO1). ajantapharma.com.ph Five metabolites (M1, M2, M3, M4, and M5) have been identified in plasma after a single oral dose of [14C]-labeled this compound. ajantapharma.com.ph The most abundant metabolite in plasma is a thiazolidine-1-oxide derivative, designated as M1, accounting for 14.7% of the total radioactivity AUC. ajantapharma.com.phresearchgate.net
Renal Excretion of Unchanged Drug and Metabolites
Approximately 21% to 34% of an oral dose of this compound is excreted unchanged in the urine. ajantapharma.com.phmims.comscirp.orgresearchgate.netgavinpublishers.commedicaldialogues.in The renal clearance rate for this compound is reported to be between 37 and 39 mL/hr/kg. ajantapharma.com.phfda.gov.ph
Cumulative urinary excretion rates up to 120 hours post-dose for this compound and its metabolites are detailed in the table below. ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng
| Component | Cumulative Urinary Excretion (% of dose, 120 hrs post-dose) |
| Unchanged drug | 14.8% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M1 (metabolite) | 17.7% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M2 (metabolite) | 1.4% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M3 (metabolite) | 1.9% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
Fecal Excretion of Unchanged Drug and Metabolites
Fecal excretion accounts for a significant portion of this compound elimination. Following a single 20 mg oral dose of [14C]-labeled this compound, 46.5% of the administered radioactivity was excreted in feces within 216 hours. ajantapharma.com.phfda.gov.phresearchgate.netnafdac.gov.ng
The cumulative fecal excretion rates up to 120 hours post-dose for this compound and its metabolites are presented in the following table. ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng
| Component | Cumulative Fecal Excretion (% of dose, 120 hrs post-dose) |
| Unchanged drug | 26.1% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M1 (metabolite) | 4.0% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M3 (metabolite) | 1.6% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M4 (metabolite) | 0.3% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
| M5 (metabolite) | 1.3% ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.comnafdac.gov.ng |
Pharmacokinetic Profile in Special Populations
The dual elimination pathways of this compound contribute to its consistent pharmacokinetic profile in various special populations, often negating the need for dose adjustments. nih.govresearchgate.net
Renal Impairment (Mild, Moderate, Severe, End-Stage Renal Disease)
Studies have shown that renal impairment, regardless of severity, has a negligible effect on this compound pharmacokinetics. researchgate.netijbcp.com In subjects with mild, moderate, or severe renal impairment, or end-stage renal disease (ESRD), who received a single 20 mg dose of this compound, the maximum plasma concentration (Cmax) was not significantly affected. ajantapharma.com.phresearchgate.netcentaurpharma.comijbcp.comnih.govtandfonline.com
While the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) was observed to increase in all renal impairment groups compared to healthy subjects, this increase was generally less than twofold and was not directly related to the degree of renal impairment. nih.govajantapharma.com.phresearchgate.netcentaurpharma.comijbcp.com For instance, AUC0-∞ was approximately 1.25 times higher in mild renal impairment, 1.68 times in moderate, and 1.49 times in severe renal impairment compared to healthy adults. alkemlabs.comcentaurpharma.comijbcp.com In patients with ESRD, the AUC0-43hr was approximately 1.16 times higher than in healthy adults. alkemlabs.comijbcp.com Furthermore, hemodialysis can remove approximately 15.6% of this compound. nih.govalkemlabs.comijbcp.com These findings collectively indicate that dose adjustments are generally not required for patients with any stage of renal impairment, including those on dialysis. nih.govwikipedia.orgscirp.orgresearchgate.netgavinpublishers.comalkemlabs.comijbcp.comnih.govtandfonline.comresearchgate.netnih.gov
Hepatic Impairment (Mild-to-Moderate)
This compound's pharmacokinetics are not significantly affected by mild to moderate hepatic impairment. nih.govajantapharma.com.phfda.gov.phscirp.orgtandfonline.com In subjects with mild (Child-Pugh Score 5-6) and moderate (Child-Pugh Score 7-9) hepatic impairment, Cmax and half-life (t1/2) were not significantly increased compared to healthy adults. ajantapharma.com.phfda.gov.phalkemlabs.com However, AUC0-inf was observed to increase by approximately 1.46-fold in mild hepatic impairment and 1.59-fold in moderate hepatic impairment. ajantapharma.com.phfda.gov.phalkemlabs.comcentaurpharma.com These increases are not considered clinically meaningful, and therefore, dose adjustments are not typically required for patients with mild to moderate hepatic impairment. nih.govajantapharma.com.phfda.gov.phscirp.orgalkemlabs.comtandfonline.com There is limited clinical experience with this compound in patients with severe hepatic impairment (Child-Pugh Score > 9). ajantapharma.com.phfda.gov.phalkemlabs.com
Geriatric Patients
The pharmacokinetics of this compound in healthy elderly subjects (aged >65 years) are not significantly different from those in healthy non-elderly subjects (aged <65 years). ajantapharma.com.phfda.gov.phalkemlabs.comnih.gov The geometric least square mean ratios (elderly: non-elderly) for Cmax, AUC0-inf, and t1/2 are approximately 1.006, 1.090, and 1.054, respectively, with 90% confidence intervals indicating no significant difference. ajantapharma.com.phfda.gov.phalkemlabs.com While some simulations suggest a slight age-related increase in AUC, Cmax appears to be less affected by age. researchgate.net Based on these findings, no dose adjustment is generally required for elderly patients. ajantapharma.com.phfda.gov.phalkemlabs.com
Drug-Drug Interaction Potential
This compound exhibits a low potential for clinically relevant drug-drug interactions due to its unique pharmacokinetic profile, which involves multiple elimination pathways, including both hepatic metabolism and renal excretion of the unchanged drug nih.govresearchgate.netnih.gov.
Metabolic Enzyme Interactions this compound is primarily metabolized in humans by cytochrome P450 (CYP) 3A4 and flavin monooxygenases (FMO) 1 and 3, with FMO3 contributing equally to CYP3A4 nih.govresearchgate.netnih.govscirp.org. Minor contributions to its metabolism also come from CYP2D6 and FMO1 simsrc.edu.infda.gov.phmims.com.
In in vitro studies, this compound has demonstrated weak inhibitory effects on certain metabolic enzymes. Specifically, it is a weak inhibitor of CYP2D6, CYP3A4, and FMO nih.govscirp.orgsimsrc.edu.infda.gov.phmims.comnih.govbestonhealth.in. The half-maximal inhibitory concentration (IC50) values for these enzymes are 489.4 µmol/L for CYP2D6, 197.5 µmol/L for CYP3A4, and 467.2 µmol/L for FMO simsrc.edu.infda.gov.phmims.combestonhealth.in. Conversely, this compound shows no inhibitory effect on other major CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C8/9, CYP2C19, and CYP2E1 nih.govscirp.orgsimsrc.edu.infda.gov.phmims.comnih.govbestonhealth.in. Furthermore, this compound does not induce the expression of CYP3A4 or CYP1A2 nih.govscirp.orgsimsrc.edu.infda.gov.phmims.comnih.gov.
Table 1: In Vitro Inhibitory Effects of this compound on CYP and FMO Enzymes
| Enzyme | Inhibitory Effect | IC50 Value (µmol/L) |
| CYP2D6 | Weak Inhibitor | 489.4 simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP3A4 | Weak Inhibitor | 197.5 simsrc.edu.infda.gov.phmims.combestonhealth.in |
| FMO | Weak Inhibitor | 467.2 simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP1A2 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2A6 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2B6 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2C8 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2C8/9 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2C19 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
| CYP2E1 | No Inhibition | Not applicable simsrc.edu.infda.gov.phmims.combestonhealth.in |
Transporter Interactions this compound is identified as a weak substrate of P-glycoprotein (P-gp) nih.govbestonhealth.inwjgnet.comnafdac.gov.ngalkemlabs.comresearchgate.net. In vitro studies indicate that this compound weakly inhibits organic anion transporter (OAT) 3, with an IC50 value of 99.2 µmol/L bestonhealth.innafdac.gov.ngalkemlabs.comnih.gov. However, it does not show inhibitory action towards OAT1, organic cation transporter (OCT) 2, organic anion-transporting polypeptide (OATP) 1B1, or OATP1B3 bestonhealth.innafdac.gov.ngalkemlabs.comnih.gov. This weak inhibition of OAT3 and P-gp typically occurs at supratherapeutic concentrations, suggesting a limited clinical impact nih.gov.
Specific Drug-Drug Interaction Studies Clinical studies have evaluated the drug-drug interaction potential of this compound when co-administered with several commonly used medications:
Ketoconazole (B1673606): When this compound was co-administered with ketoconazole, a potent inhibitor of both CYP3A4 and P-glycoprotein, the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound increased by 1.37-fold and 1.49-fold, respectively simsrc.edu.infda.gov.phmims.comcentaurpharma.com. These increases were considered less than twofold and were not deemed clinically significant, meaning no dose adjustments for this compound are typically required when co-administered with CYP3A4 inhibitors nih.govscirp.orgsimsrc.edu.infda.gov.phmims.comcentaurpharma.compatsnap.com. The half-life of this compound remained unchanged with ketoconazole coadministration simsrc.edu.infda.gov.phmims.com.
Metformin (B114582): Co-administration of this compound with metformin did not result in clinically relevant drug-drug interactions nih.govscirp.orgsimsrc.edu.inmims.com. The pharmacokinetics of this compound were not significantly affected by metformin simsrc.edu.inmims.comnih.gov. While this compound did increase the exposure to metformin by a non-clinically relevant 20.5%, this change is unlikely to be clinically significant simsrc.edu.inmims.comnih.gov.
Canagliflozin (B192856): No clinically relevant drug-drug interactions were observed when this compound was co-administered with canagliflozin in healthy volunteers nih.govscirp.org.
Glimepiride (B1671586): Co-administration of this compound with glimepiride did not result in clinically meaningful effects on the pharmacokinetic profiles of either drug nih.govscirp.orgsimsrc.edu.inmims.comalkemlabs.com.
Pioglitazone (B448): The pharmacokinetics of this compound were not significantly affected by co-administration with pioglitazone, and no clinically relevant effects on pioglitazone's pharmacokinetics were observed nih.govscirp.orgsimsrc.edu.inmims.com.
Table 2: Summary of Clinically Evaluated Drug-Drug Interactions with this compound
| Co-administered Drug | This compound PK Effect | Co-administered Drug PK Effect | Clinical Significance | Reference |
| Ketoconazole | Cmax ↑ 1.37-fold, AUC ↑ 1.49-fold | Not specified | Not clinically significant | nih.govscirp.orgsimsrc.edu.infda.gov.phmims.comcentaurpharma.compatsnap.com |
| Metformin | No significant effect | Exposure ↑ 20.5% | Not clinically relevant | nih.govscirp.orgsimsrc.edu.inmims.comnih.gov |
| Canagliflozin | No clinically relevant effect | No clinically relevant effect | Not clinically relevant | nih.govscirp.org |
| Glimepiride | No clinically relevant effect | No clinically relevant effect | Not clinically relevant | nih.govscirp.orgsimsrc.edu.inmims.comalkemlabs.com |
| Pioglitazone | No clinically relevant effect | No clinically relevant effect | Not clinically relevant | nih.govscirp.orgsimsrc.edu.inmims.com |
Clinical Efficacy and Glycemic Control
Monotherapy Studies
Teneligliptin has demonstrated significant efficacy in improving various glycemic parameters when administered as monotherapy in patients with type 2 diabetes mellitus.
Reduction in Glycated Hemoglobin (HbA1c)
Clinical trials have consistently shown that this compound monotherapy leads to a significant reduction in glycated hemoglobin (HbA1c) levels. A meta-analysis of ten trials involving 2119 patients reported an absolute reduction in HbA1c levels with this compound, with a weighted mean difference (WMD) of -0.82% (95% CI [-0.91 to -0.72], p < 0.00001) compared to placebo. As monotherapy, the WMD for HbA1c reduction was -0.86% (95% CI [-0.95 to -0.76], p < 0.00001). nih.govfrontiersin.org
In a 24-week, randomized, double-blind, placebo-controlled study in Chinese patients, this compound monotherapy resulted in a statistically significant change in the least squares mean (LSM) of HbA1c of -0.80% (p < 0.0001) compared to placebo (-0.14%). nih.gov An Indian real-world study (TREAT-INDIA) involving 4305 T2D patients showed a significant reduction in glycosylated hemoglobin, with a mean HbA1c drop from 8.66% at baseline to 7.67% at 12 weeks, representing a difference of -0.99% (p < 0.0001) for this compound used as monotherapy or add-on therapy. nih.gov Specifically for monotherapy, the HbA1c reduction was 0.70% in one study nih.gov and 0.98% ± 0.53% in another subgroup analysis within the TREAT-INDIA study. researchgate.net A 3-month study in drug-naïve Japanese T2DM patients showed a significant reduction in HbA1c from 10.34% to 8.38% (p < 0.00001) with this compound 20 mg daily as monotherapy. dovepress.com
Table 1: HbA1c Reduction with this compound Monotherapy
| Study Type / Patient Population | Duration | Baseline HbA1c (%) | HbA1c Reduction (%) | p-value | Reference |
| Meta-analysis (vs. placebo) | - | - | -0.86 (WMD) | < 0.00001 | nih.govfrontiersin.org |
| Chinese T2DM patients (vs. placebo) | 24 weeks | - | -0.80 (LSM difference) | < 0.0001 | nih.gov |
| Indian T2DM (TREAT-INDIA) | 12 weeks | 8.66 | -0.99 (overall) | < 0.0001 | nih.gov |
| Indian T2DM (Monotherapy subgroup) | - | - | 0.70 | - | nih.gov |
| Indian T2DM (Monotherapy subgroup) | - | - | 0.98 ± 0.53 | - | researchgate.net |
| Japanese T2DM (drug-naïve) | 3 months | 10.34 | 1.96 | < 0.00001 | dovepress.com |
Reduction in Fasting Plasma Glucose (FPG)
This compound monotherapy also leads to significant reductions in fasting plasma glucose (FPG) levels. The meta-analysis indicated a WMD of -18.32% (95% CI [-21.05 to -15.60], p < 0.00001) in FPG levels compared to placebo. nih.govfrontiersin.org When used as monotherapy, the WMD for FPG reduction was -17.47% (95% CI [-20.70 to -14.24], p < 0.00001). frontiersin.org
Table 2: FPG Reduction with this compound Monotherapy
| Study Type / Patient Population | Duration | Baseline FPG (mg/dL) | FPG Reduction (mg/dL) | p-value | Reference |
| Meta-analysis (vs. placebo) | - | - | -17.47 (WMD) | < 0.00001 | frontiersin.org |
| Chinese T2DM patients (vs. placebo) | 24 weeks | - | -20.5 (LSM difference) | < 0.0001 | nih.gov |
| Indian T2DM (TREAT-INDIA) | 12 weeks | - | -43.12 (overall) | < 0.0001 | nih.gov |
| Japanese T2DM (drug-naïve) | 3 months | 211.3 | 44 | < 0.0002 | dovepress.com |
Reduction in Postprandial Plasma Glucose (PPG) and Glucose Excursions
This compound effectively reduces postprandial plasma glucose (PPG) levels and glucose excursions. The meta-analysis found that this compound significantly decreased 2-hour PPG (WMD -46.94%, 95% CI [-51.58 to -42.30], p < 0.00001) and the area under the glucose plasma concentration-time curve from 0 to 2 hours (AUC0-2h) for PPG (WMD -71.50%, 95% CI [-78.09 to -64.91], p < 0.00001) compared with placebo. nih.govfrontiersin.org As monotherapy, this compound reduced 2-hour PPG by 47.28 mg/dL (WMD, 95% CI [-54.26 to -40.29], p < 0.00001). frontiersin.org
Table 3: PPG Reduction with this compound Monotherapy
| Study Type / Patient Population | Duration | Baseline PPG (mg/dL) | PPG Reduction (mg/dL) | p-value | Reference |
| Meta-analysis (vs. placebo) | - | - | -47.28 (WMD) | < 0.00001 | frontiersin.org |
| Indian T2DM (TREAT-INDIA) | 12 weeks | - | -87.73 (overall) | < 0.0001 | nih.gov |
| Japanese T2DM (diet/exercise controlled) | 4 weeks | - | Significant reduction | - | nih.govdovepress.com |
Improvement in Glycemic Variability Indices (e.g., SD of 24-h glucose, MAGE)
This compound has demonstrated an ability to improve glycemic variability, which is an important aspect of glucose control beyond just average glucose levels. In a study of 26 Japanese T2DM patients, the standard deviation (SD) of 24-hour glucose levels and Mean Amplitude of Glycemic Excursions (MAGE) both improved following administration of this compound. tandfonline.comtandfonline.comnih.gov Another report on 10 Japanese T2DM patients treated for 3 days with this compound also showed improved 24-hour glucose levels, SD of 24-hour glucose levels, and MAGE, suggesting that this compound improves 24-hour glucose fluctuations. tandfonline.comtandfonline.com A study also noted that this compound lowered 24-hour mean blood glucose levels (from 162.6 ± 16.7 to 144.7 ± 13.9 mg/dL; p = 0.014), standard deviation of 24-hour glucose levels (from 38.9 ± 12.1 to 27.6 ± 12.8 mg/dL; p = 0.0078), and MAGE (from 83.1 ± 31.5 to 64.5 ± 29.1 mg/dL; p = 0.047). scirp.org
Add-on Therapy Studies
This compound has also shown significant benefits when used as an add-on therapy to existing antidiabetic regimens.
Combination with Metformin (B114582)
The combination of this compound with metformin has been extensively studied and proven effective in improving glycemic control in patients with type 2 diabetes inadequately controlled on metformin monotherapy.
In a 16-week trial, this compound 20 mg/day as an add-on to metformin resulted in a significant reduction in HbA1c (adjusted mean difference -0.90% vs -0.12% for placebo, p < 0.0001) and FPG (adjusted mean difference -1.10 mmol/L vs 0.15 mmol/L for placebo, p < 0.0001). msjonline.org This combination was associated with clinically significant reductions in HbA1c. jcdr.netbibliomed.org
A real-world retrospective study involving 10,623 Indian T2DM patients, where 4299 were on this compound and metformin combination therapy, showed significant reductions in FPG, PPG, and HbA1c. jcdr.net At 12 weeks, FPG decreased from 160.71 ± 23.06 mg/dL to 119.21 ± 22.02 mg/dL (difference -41.5 mg/dL, p < 0.0001), PPG from 266.31 ± 47.40 mg/dL to 178.92 ± 43.57 mg/dL (difference -87.39 mg/dL, p < 0.0001), and HbA1c from 8.56 ± 1.15% to 7.8 ± 1.28% (difference -0.76%, p < 0.0001). jcdr.net Another analysis reported significant reductions in HbA1c, FPG, and PPG by -1.07%, -44.72 mg/dL, and -69.58 mg/dL, respectively, in patients receiving this combination therapy at 12 weeks (p < 0.0001). jcdr.net
The ADMIRE study, a multicenter, real-world observational study in India, found that combination therapy with metformin and this compound significantly reduced mean HbA1c by 1.07% (p = 0.0001), FPG by 36.77 mg/dL (p = 0.0001), and PPG by 66.79 mg/dL (p = 0.0001) at six months from baseline. gavinpublishers.com
Table 4: Glycemic Parameter Reductions with this compound + Metformin Combination Therapy
| Study Type / Patient Population | Duration | Parameter | Baseline Mean | Change from Baseline | p-value | Reference |
| Korean T2DM (vs. placebo) | 16 weeks | HbA1c | - | -0.90% (adj. mean diff.) | < 0.0001 | msjonline.org |
| FPG | - | -1.10 mmol/L (adj. mean diff.) | < 0.0001 | msjonline.org | ||
| Indian T2DM (real-world) | 12 weeks | HbA1c | 8.56% | -0.76% | < 0.0001 | jcdr.net |
| FPG | 160.71 mg/dL | -41.5 mg/dL | < 0.0001 | jcdr.net | ||
| PPG | 266.31 mg/dL | -87.39 mg/dL | < 0.0001 | jcdr.net | ||
| Indian T2DM (real-world) | 12 weeks | HbA1c | - | -1.07% | < 0.0001 | jcdr.net |
| FPG | - | -44.72 mg/dL | < 0.0001 | jcdr.net | ||
| PPG | - | -69.58 mg/dL | < 0.0001 | jcdr.net | ||
| Indian T2DM (ADMIRE study) | 6 months | HbA1c | - | -1.07% | 0.0001 | gavinpublishers.com |
| FPG | - | -36.77 mg/dL | 0.0001 | gavinpublishers.com | ||
| PPG | - | -66.79 mg/dL | 0.0001 | gavinpublishers.com |
Combination with Sulfonylureas (e.g., Glimepiride)
The addition of this compound to sulfonylurea therapy, such as glimepiride (B1671586), has shown significant improvements in glycemic parameters in patients with T2DM inadequately controlled on sulfonylurea alone. In a 12-week double-blind, placebo-controlled study involving 194 Japanese patients on stable glimepiride therapy, this compound significantly reduced HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (PPG) compared to placebo. The placebo-subtracted change in HbA1c was -1.0 ± 0.1% (least-squares mean ± s.e., p < 0.001). The reductions in FPG and 2-hour PPG were -27.1 ± 3.2 mg/dL and -49.1 ± 6.2 mg/dL, respectively (both p < 0.001). These glycemic improvements were sustained throughout a subsequent 40-week open-label extension period. nih.gov
Another study involving 96 patients on glimepiride (1–4 mg/day) showed that adding this compound resulted in changes from baseline in HbA1c, FPG, and 2-hour PPG of -0.71% ± 0.06%, -17.3 ± 2.2 mg/dL, and -43.1 ± 4.4 mg/dL, respectively, at week 12. dovepress.com
A 12-month quasi-experimental clinical trial involving 300 adult T2DM patients investigated the effectiveness of triple-drug therapy including metformin, this compound, and glimepiride. At 12 months, this triple therapy achieved significant glycemic control with an HbA1c of 6.56±0.50% (P<0.0001), and reduced FBG (7.6±1.41 mg/dL; P<0.0001) and PPBG (9.39±2.14 mg/dL; P<0.0001). nih.goveurekaselect.com
Table 1: Glycemic Improvements with this compound in Combination with Glimepiride
| Parameter | Change from Baseline (LS Mean ± SE) at Week 12 (this compound + Glimepiride vs. Placebo + Glimepiride) | P-value | Source |
| HbA1c | -1.0 ± 0.1% | < 0.001 | nih.gov |
| FPG | -27.1 ± 3.2 mg/dL | < 0.001 | nih.gov |
| 2-h PPG | -49.1 ± 6.2 mg/dL | < 0.001 | nih.gov |
Combination with Thiazolidinediones (e.g., Pioglitazone)
This compound in combination with thiazolidinediones, such as pioglitazone (B448), has demonstrated significant improvements in glycemic control. A 12-week double-blind, placebo-controlled study with 204 patients inadequately controlled on pioglitazone monotherapy showed that adding this compound resulted in significantly greater reductions in HbA1c compared to placebo. The change in HbA1c (LS mean ± SE) from baseline to week 12 was -0.9 ± 0.0% in the this compound group versus -0.2 ± 0.0% in the placebo group (P < 0.001). nih.gov
A fixed-dose combination (FDC) of this compound and pioglitazone has also shown superior glycemic control compared to respective monotherapies. In a study, the FDC of this compound 20 mg + pioglitazone 15 mg showed a mean reduction in HbA1c of -1.32 ± 0.78% at week 12, which was significantly greater than this compound 20 mg alone (-0.87 ± 0.32%) or pioglitazone 30 mg alone (-0.91 ± 0.40%) (p < 0.0001 for each comparison). Similar significant reductions were observed for fasting blood glucose (FBG). gavinpublishers.com The proportion of patients achieving HbA1c < 7% by week 24 was higher in FDC groups (49.4% for this compound 20 mg + pioglitazone 15 mg and 55.4% for this compound 20 mg + pioglitazone 30 mg) compared to monotherapy groups (25.9% for this compound 20 mg and 29.8% for pioglitazone 30 mg) (p < 0.05). gavinpublishers.com
Table 2: Glycemic Improvements with this compound in Combination with Pioglitazone
| Parameter | Change from Baseline (LS Mean ± SE) at Week 12 (this compound + Pioglitazone vs. Placebo + Pioglitazone) | P-value | Source |
| HbA1c | -0.9 ± 0.0% | < 0.001 | nih.gov |
Table 3: Glycemic Improvements with Fixed-Dose Combination of this compound and Pioglitazone
| Regimen | Mean Reduction in HbA1c (%) at Week 12 (Mean ± SD) | P-value (vs. Monotherapy) | Source |
| This compound 20 mg + Pioglitazone 15 mg | -1.32 ± 0.78 | < 0.0001 | gavinpublishers.com |
| This compound 20 mg Alone | -0.87 ± 0.32 | - | gavinpublishers.com |
| Pioglitazone 30 mg Alone | -0.91 ± 0.40 | - | gavinpublishers.com |
Combination with Insulin (B600854)
Adding this compound to insulin therapy has shown beneficial effects in stabilizing glycemic control and reducing glucose fluctuations. A study involving 26 type 2 diabetic patients receiving insulin therapy (with or without other antidiabetes drugs) showed that add-on treatment with this compound significantly decreased both fasting and postprandial glucose levels. scirp.orgnih.gov The mean 24-hour blood glucose level was significantly decreased after treatment with this compound (P<0.001), and it significantly increased the proportion of time in the normal range of glycemia (P<0.001) while decreasing the proportion of time in hyperglycemia (P<0.001). nih.gov
In patients with T2DM on hemodialysis, co-administration of this compound with insulin significantly reduced the median total daily insulin dose from 18 U to 6 U (p < 0.0001) and significantly reduced the incidence of asymptomatic hypoglycemia on hemodialysis days from 38.1% to 19.0% (p = 0.049). researchgate.netnih.gov
Fixed-Dose Combinations (e.g., this compound/Canagliflozin)
Fixed-dose combinations (FDCs) involving this compound have been developed to provide synergistic glycemic control. For instance, a fixed-dose combination of this compound and pioglitazone has been shown to have superior and significant control on glycemic parameters compared to respective monotherapies. gavinpublishers.com This combination aims to synergistically address β-cell dysfunction (improved by this compound) and insulin resistance (reduced by pioglitazone). prnewswire.com
Another fixed-dose combination, this compound (20mg) + Dapagliflozin (5 mg/10 mg), has been launched to improve glycemic control and prevent complications in adult patients with type 2 diabetes, particularly those with comorbidities. firstwordpharma.com
Long-term Glycemic Control and Durability of Effect
This compound has demonstrated sustained improvement in glycemic control over the long term. Studies have reported that the reduction in HbA1c achieved with this compound, both as monotherapy and in combination with other agents, is maintained for up to 52 weeks and even up to 3 years in some cases. nih.govnih.govnih.govnih.govtandfonline.comd-nb.infotandfonline.com For example, in a pooled analysis of two Phase III clinical studies, this compound administered once daily as monotherapy or combination therapy resulted in a decrease in HbA1c that was maintained for 52 weeks. tandfonline.com A 3-year post-marketing surveillance in Japan showed that treatment with this compound lowered blood glucose levels, and these changes were maintained for up to 3 years in many individuals across different age subgroups. nih.gov The change in HbA1c from baseline at 2 years was -0.75 ± 1.36%. tandfonline.com
Real-World Evidence on Glycemic Outcomes
A larger real-world study, TREAT-INDIA 2 (n=10,623 patients), further confirmed these findings, demonstrating significant decreases in HbA1c, FPG, and PPG with this compound as monotherapy or add-on to other medications at 12 weeks. springermedizin.de Subgroup analysis in this study showed HbA1c reductions ranging from 0.98% ± 0.53% for monotherapy to 1.55% ± 1.05% when added to insulin. researchgate.netnih.gov
The ADMIRE study, a multicenter, real-world, observational cohort study in India (N=15,321 subjects, with renal parameters analyzed for 1019 patients), demonstrated that combination therapy with metformin and this compound significantly improved glycemic control. At six months, a significant reduction was observed in mean HbA1c (by 1.07%), FPG (by 36.77 mg/dL), and PPG (by 66.79 mg/dL). gavinpublishers.com
Table 4: Real-World Glycemic Outcomes with this compound (TREAT-INDIA Study)
| Glycemic Parameter | Mean Change from Baseline (3 months) | Source |
| HbA1c | -1.37% ± 1.15% | researchgate.netdovepress.comnih.gov |
| FPG | -51.29 ± 35.41 mg/dL | researchgate.netdovepress.comnih.gov |
| PPG | -80.89 ± 54.27 mg/dL | researchgate.netdovepress.comnih.gov |
Table 5: HbA1c Reduction with this compound in Real-World Subgroup Analysis (TREAT-INDIA Study)
| This compound Use | HbA1c Reduction (%) (Mean ± SD) | Source |
| Monotherapy | 0.98 ± 0.53 | researchgate.netnih.gov |
| Add-on to Metformin | 1.07 ± 0.83 | researchgate.netnih.gov |
| Add-on to Metformin + Sulfonylureas | 1.46 ± 1.33 | researchgate.netnih.gov |
| Add-on to Metformin + Alpha Glucosidase Inhibitor | 1.43 ± 0.80 | researchgate.netnih.gov |
| Add-on to Insulin | 1.55 ± 1.05 | researchgate.netnih.gov |
Table 6: Glycemic Outcomes with Metformin and this compound Combination (ADMIRE Study)
| Glycemic Parameter | Mean Reduction at 6 Months | P-value | Source |
| HbA1c | 1.07% | 0.0001 | gavinpublishers.com |
| FPG | 36.77 mg/dL | 0.0001 | gavinpublishers.com |
| PPG | 66.79 mg/dL | 0.0001 | gavinpublishers.com |
Pleiotropic Effects Beyond Glycemic Control
Cardiovascular Effects
Teneligliptin exerts a range of protective effects on the heart, addressing several key pathological processes in diabetic cardiomyopathy.
Impact on Diabetic Cardiomyopathy (DCM)
Diabetic cardiomyopathy is a serious complication of diabetes characterized by structural and functional abnormalities in the myocardium, which can lead to heart failure. windows.net this compound has been shown to ameliorate several aspects of DCM through various mechanisms.
A crucial mechanism underlying the cardioprotective effects of this compound is its ability to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govbohrium.com The NLRP3 inflammasome is a key component of the innate immune system that, when activated in diabetic conditions, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, leading to chronic inflammation, fibrosis, and progressive myocardial damage. windows.net
Research has demonstrated that this compound effectively suppresses the activation of the NLRP3 inflammasome in both in vivo models of diabetic cardiomyopathy and in vitro studies using cardiomyocytes exposed to high glucose. windows.netnih.govnih.gov This inhibition of the NLRP3 inflammasome is a central element in this compound's ability to reduce inflammation and protect the heart from the damaging effects of diabetes. bohrium.comwjgnet.comresearchgate.net By mitigating this inflammatory cascade, this compound helps to preserve cardiac structure and function. wjgnet.com
This compound has been shown to modulate the activity of NADPH oxidase 4 (Nox4), a significant source of reactive oxygen species (ROS) in cardiomyocytes. nih.govmdpi.com In diabetic conditions, increased Nox4 expression contributes to oxidative stress, which is a key driver of cellular damage in diabetic cardiomyopathy. nih.gov Studies have revealed that this compound treatment can inhibit the upregulation of Nox4 in the hearts of diabetic mice. nih.govnih.gov This reduction in Nox4 activity helps to decrease oxidative stress and its detrimental consequences on the heart. mdpi.com
Another vital pathway through which this compound exerts its cardioprotective effects is the activation of AMP-activated protein kinase (AMPK) signaling. nih.govnih.gov AMPK is a crucial cellular energy sensor that plays a role in regulating metabolism and suppressing inflammation. windows.net
Studies have shown that this compound increases the phosphorylation and activation of AMPK in cardiomyocytes. nih.govnih.gov This activation of AMPK signaling is linked to the inhibition of the NLRP3 inflammasome. windows.net In fact, the beneficial effects of this compound on cardiomyocytes exposed to high glucose were nullified when AMPK signaling was blocked, highlighting the critical role of this pathway. nih.govwjgnet.com
This compound treatment has been demonstrated to significantly reduce markers of myocardial damage and cardiac hypertrophy in animal models of diabetic cardiomyopathy. windows.netnih.gov In streptozotocin-induced diabetic mice, this compound administration led to a reversal of the increased levels of creatine (B1669601) kinase-MB (CK-MB), aspartate transaminase (AST), and lactate (B86563) dehydrogenase (LDH), all of which are indicators of myocardial injury. nih.govnih.gov
Furthermore, this compound was found to alleviate cardiac hypertrophy, as evidenced by a reduction in the heart weight to tibia length ratio and a decrease in cardiomyocyte area. nih.govwjgnet.com These findings suggest that this compound can mitigate the structural damage to the heart caused by diabetes. researchgate.net
| Marker | Diabetic Model (Untreated) | Diabetic Model + this compound | Reference |
|---|---|---|---|
| Creatine Kinase-MB (CK-MB) | Increased | Significantly Reversed | nih.gov |
| Aspartate Transaminase (AST) | Increased | Significantly Reversed | nih.gov |
| Lactate Dehydrogenase (LDH) | Increased | Significantly Reversed | nih.gov |
Consistent with its protective effects at the cellular and molecular levels, this compound has been shown to improve both systolic and diastolic heart function in the context of diabetes. nih.govwjgnet.com In a study with diabetic mice, this compound treatment led to significant improvements in cardiac function, including increased fractional shortening and ejection fraction. nih.gov
Clinical studies in patients with type 2 diabetes have also supported these findings. Treatment with this compound has been associated with improvements in left ventricular (LV) systolic and diastolic function. e-enm.orgtandfonline.comnih.gov For instance, one study reported an increase in LV ejection fraction and a decrease in the E/e' ratio, a marker of diastolic dysfunction, after three months of this compound therapy. nih.gov These improvements in heart function underscore the therapeutic potential of this compound in managing the cardiovascular complications of diabetes. wjgnet.com
| Parameter | Effect of this compound | Study Population | Reference |
|---|---|---|---|
| Fractional Shortening | Increased | Diabetic Mice | nih.gov |
| Ejection Fraction | Increased | Diabetic Mice & Human Patients | nih.govnih.gov |
| E/e' ratio (Diastolic Function) | Decreased | Human Patients | nih.gov |
Vascular Endothelial Function
Enhancement of Endothelial Progenitor Cell Activity
Endothelial progenitor cells (EPCs) are critical for the repair and maintenance of the endothelial layer. Some research indicates that DPP-4 inhibitors can increase the number of circulating EPCs. nih.govmdpi.com One study observed that while this compound treatment showed a trend towards increasing EPC numbers, this did not reach statistical significance. nih.govnih.gov Specifically, after 28 weeks of treatment, there was an approximate 33% increase in EPCs from baseline in the this compound group. nih.gov However, the improvement in vascular function was attributed to mechanisms other than a significant increase in circulating EPCs. nih.govnih.gov
Improvement in Reactive Hyperemia Peripheral Arterial Tonometry (RH-PAT) Index and Flow-Mediated Dilation (FMD)
Clinical studies have provided evidence of this compound's positive impact on markers of endothelial function such as the Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT) index and Flow-Mediated Dilation (FMD). nih.govclinmedjournals.org
One study involving patients with type 2 diabetes mellitus (T2DM) demonstrated a significant improvement in the RH-PAT index after three months of this compound treatment, with the index increasing from 1.58 ± 0.47 to 2.01 ± 0.72. nih.gov Another study also reported a significant improvement in RHI values in patients treated with this compound. nih.gov
Similarly, FMD, a measure of the endothelium's ability to respond to changes in blood flow, has been shown to improve with this compound. A 28-week study found that FMD significantly improved in the this compound group compared to a control group. nih.govnih.gov The change in FMD from baseline was notably greater in the this compound-treated patients. researchgate.net
Interactive Table: Effect of this compound on Endothelial Function Markers
| Marker | Baseline Value (Mean ± SD) | Value after this compound Treatment (Mean ± SD) | Study Duration |
| RH-PAT Index | 1.58 ± 0.47 | 2.01 ± 0.72 | 3 months |
| FMD (% change) | -0.3% ± 2.9% (control) | 3.8% ± 2.1% (this compound) | 28 weeks |
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects that may contribute to its cardioprotective profile. nih.gov It has been shown to suppress the production of pro-inflammatory cytokines. mdpi.com In laboratory studies using human and mouse macrophages, this compound was found to inhibit inflammation induced by lipopolysaccharides (LPS). dovepress.comresearchgate.net Specifically, it dose-dependently suppressed the expression of pro-inflammatory molecules such as Il-1b, Il-6, and Tnf-a. researchgate.net Furthermore, this compound has been observed to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response implicated in diabetic cardiomyopathy. nih.govwindows.netwjgnet.com This inhibition leads to a reduction in the release of inflammatory cytokines like IL-1β and IL-18. windows.net
Antioxidative Properties and Scavenging of Hydroxyl Radicals
Oxidative stress is a key contributor to endothelial dysfunction and the development of atherosclerosis. tandfonline.com this compound possesses antioxidative properties, including the ability to scavenge hydroxyl radicals (·OH). nih.govmdpi.commdpi.com In fact, its ·OH scavenging ability has been reported to be greater than that of the natural antioxidant glutathione. mdpi.commdpi.com This free radical scavenging property appears to be independent of its DPP-4 inhibiting activity, as it has been observed in DPP-4-deficient animals. mdpi.commdpi.com Studies have shown that this compound can reduce levels of reactive oxygen species (ROS) and induce the antioxidant cascade in human endothelial cells exposed to high glucose conditions. dovepress.comoncotarget.com This reduction in oxidative stress is a key mechanism behind its protective effects on the endothelium. dovepress.com
Effects on Lipid Profile
This compound has been shown to have a beneficial impact on the lipid profile in patients with type 2 diabetes. scirp.org Several studies have reported improvements in various lipid parameters following treatment with this compound.
One 14-week study demonstrated significant improvements in the lipid profiles of patients. scirp.org Another prospective study observed that after 52 weeks of treatment, this compound significantly decreased total cholesterol and LDL-C levels. nih.gov Triglyceride levels were also significantly reduced at 24 and 52 weeks. nih.gov A study focusing on postprandial (after-meal) lipid changes found that 6 months of this compound treatment significantly decreased the total area under the curve for apolipoprotein B-48 (apoB-48), a marker of postprandial hyperlipidemia. jofem.orgjofem.org
Interactive Table: Effect of this compound on Lipid Profile
| Lipid Parameter | Duration of Treatment | Observation |
| Total Cholesterol | 52 weeks | Significant decrease |
| LDL-C | 52 weeks | Significant decrease |
| Triglycerides | 24 and 52 weeks | Significant decrease |
| apoB-48 (tAUC) | 6 months | Significant decrease |
Impact on Circulating Adiponectin Levels
In one study, three months of this compound treatment resulted in a significant increase in circulating adiponectin levels, from 27.0 ± 38.5 pg/mL to 42.7 ± 33.2 pg/mL, without any change in body weight. nih.govscirp.org Another study also reported a significant increase in adiponectin levels after 3 and 6 months of therapy. nih.gov This elevation in adiponectin is thought to contribute to the cardioprotective effects of this compound. nih.gov
Renal Effects and Nephroprotection
Diabetic kidney disease is a common and serious complication of type 2 diabetes. nih.govbluecrosslabs.com this compound has been investigated for its potential to protect the kidneys, with studies focusing on its impact on various renal parameters and biomarkers.
Improvement in Kidney Parameters (e.g., Glycated Albumin, Urinary Albumin)
Studies have shown that this compound can lead to improvements in several key kidney parameters. In patients with diabetic kidney disease, this compound has been reported to cause a significant reduction in glycated albumin. jcdr.netresearchgate.net Glycated albumin is considered a reliable marker for glycemic control in patients with end-stage renal disease. jcdr.net
Regarding urinary albumin, some studies have noted a decrease in the urinary albumin-to-creatinine ratio (UACR) with this compound treatment. One study observed a non-statistically significant decrease in mean urinary albumin and UACR. ijirms.inresearchgate.net Another study involving patients who switched from other DPP-4 inhibitors to this compound found that a reduction in plasma DPP-4 activity was associated with a reduction in albuminuria, independent of changes in glucose levels. researchgate.netnih.govresearchgate.net
Reduction in Biomarkers of Kidney Impairment (e.g., sP-selectin, PDMPs, PAI-1)
Curative Effects on Diabetic Nephropathy
Dipeptidyl peptidase-4 (DPP-4) inhibitors, including this compound, are believed to have nephroprotective effects that are independent of their glucose-lowering actions. researchgate.net These effects may contribute to the management of diabetic nephropathy. researchgate.net this compound is thought to play a role in preventing complications of diabetes such as nephropathy. apollopharmacy.in
Impact on Estimated Glomerular Filtration Rate (eGFR)
The effect of this compound on the estimated glomerular filtration rate (eGFR), a measure of kidney function, has been a subject of several studies, with varied results. Some studies have reported a mild but significant improvement in eGFR over 3 and 6 months of treatment. ijss-sn.com However, other research, including a post-marketing surveillance study, found that eGFR levels remained relatively stable over one to two years of this compound use. ijss-sn.comgavinpublishers.comgavinpublishers.com
Neuropathic Pain and Neuroinflammation
Diabetic neuropathy is a frequent and debilitating complication of diabetes, characterized by pain and nerve damage. nih.govapjhs.com Emerging evidence suggests that this compound may have a beneficial role in managing neuropathic pain and neuroinflammation. mdpi.comnih.govresearchgate.net
Preclinical studies have indicated that this compound can significantly reduce pain hypersensitivity in animal models of neuropathic pain. mdpi.com The proposed mechanism involves the inhibition of glial cell activation, which in turn prevents the release of pro-inflammatory mediators that sensitize pain pathways. mdpi.com By suppressing the activation of spinal astrocytes, this compound may reduce neuroinflammation. nih.govresearchgate.netresearchgate.net
Furthermore, this compound has been shown to possess anti-inflammatory effects through the suppression of pro-inflammatory cytokines. mdpi.com In animal models, this compound has been observed to alleviate neuropathic pain by suppressing spinal astroglial cells. mdpi.com Studies have also demonstrated that this compound treatment can improve sudomotor function and peripheral and autonomic neuropathy in patients with type 2 diabetes. nih.gov
Potential Immunomodulatory Effects
This compound's influence on the immune system is a growing area of scientific inquiry. Studies suggest that its immunomodulatory effects are linked to the inhibition of DPP-4, which is also known as the T-cell surface marker CD26. researchgate.netnih.gov By interacting with this marker, this compound can influence various inflammatory pathways.
Research has demonstrated that this compound can suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system. nih.govwjgnet.comwindows.net Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, contributing to inflammation. nih.govwjgnet.com By inhibiting this pathway, this compound can reduce the production of these inflammatory molecules. nih.govwjgnet.comsci-hub.se
In various experimental models, this compound has been shown to decrease the expression of several pro-inflammatory markers. These include tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6). nih.govjcdr.netdovepress.com For instance, in a study involving patients with type 2 diabetes, treatment with this compound led to a significant reduction in TNF-α levels over a 12-week period. jcdr.net Another study using human U937 macrophage-like cells showed that this compound dose-dependently suppressed the lipopolysaccharide (LPS)-induced expression of IL-1β, IL-6, TNF-α, MCP-1, and IP-10. researchgate.net
The anti-inflammatory effects of this compound are also mediated through its influence on cellular signaling pathways. Research indicates that this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response. sci-hub.sex-mol.net In a study on doxorubicin-induced cardiotoxicity, this compound mitigated the increase in NF-κB activation. sci-hub.se Furthermore, this compound has been found to inhibit the toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the innate immune response to pathogens like LPS. researchgate.netx-mol.net
Moreover, this compound has been observed to affect macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. dovepress.com Studies suggest that this compound can attenuate the pro-inflammatory M1 macrophage polarization under hyperglycemic conditions. dovepress.com
The potential immunomodulatory effects of this compound are summarized in the table below, based on findings from various research studies.
| Effect | Model/System | Key Findings | Reference |
| Inhibition of NLRP3 Inflammasome | Streptozotocin-induced diabetic mice | Reduced activation of the NLRP3 inflammasome and subsequent release of IL-1β. | nih.govwjgnet.com |
| Reduction of Pro-inflammatory Cytokines | Apolipoprotein-E-deficient mice | Decreased expression of TNF-α and MCP-1 in the aorta. | nih.gov |
| Type 2 Diabetes Patients | Significant reduction in TNF-α levels after 12 weeks of treatment. | jcdr.net | |
| Human U937 macrophage-like cells | Dose-dependent suppression of LPS-induced IL-1β, IL-6, TNF-α, MCP-1, and IP-10. | researchgate.net | |
| Human dental pulp cells | Suppressed LPS-induced production of TNF-α, IL-1β, and IL-6. | x-mol.net | |
| Suppression of Inflammatory Pathways | H9c2 cardiomyocytes | Mitigated doxorubicin-induced activation of the NF-κB pathway. | sci-hub.se |
| Human U937 macrophage-like cells | Suppressed LPS-induced phosphorylation of IRAK-4, a downstream molecule of TLR4 signaling. | researchgate.net | |
| Modulation of Macrophage Polarization | Endothelial cells and macrophages under hyperglycemic conditions | Attenuated high glucose-induced M1 macrophage polarization. | dovepress.com |
These findings collectively suggest that this compound possesses significant immunomodulatory properties that are independent of its glucose-lowering effects. This opens up potential avenues for its use in conditions where chronic inflammation plays a key pathological role. nih.gov
Safety Profile and Tolerability
Post-Marketing Surveillance Data and Real-World Safety
Post-marketing surveillance (PMS) and real-world evidence (RWE) studies provide crucial insights into the long-term safety and tolerability of a chemical compound under routine clinical practice conditions, often involving diverse patient populations not fully represented in pre-marketing clinical trials. For Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus (T2DM), significant real-world data have emerged, particularly from a large-scale, long-term surveillance study conducted in Japan.
The RUBY surveillance, a 3-year follow-up post-marketing study in Japan, aimed to gather real-world evidence on the safety and efficacy of this compound in over 10,000 patients with T2DM, including those with varying degrees of renal impairment wikipedia.orgijbpas.comindiamart.com. The surveillance registered 11,677 patients who initiated this compound treatment between May 2013 and February 2015, with 10,696 patients evaluable for safety analysis wikipedia.orgijbpas.com. The median duration of exposure to this compound in this cohort was 1096 days, equivalent to approximately 3 years wikipedia.orgijbpas.com.
The comprehensive analysis from the RUBY surveillance concluded that there were no new safety or efficacy concerns identified for this compound when used in long-term, real-world clinical settings wikipedia.orgijbpas.comindiamart.com. The safety profile observed during this extensive surveillance was consistent with the findings from earlier clinical trials ijbpas.com.
Key safety findings from the RUBY surveillance are summarized in the table below:
| Parameter | Data from RUBY Surveillance (N=10,696 for safety analysis) wikipedia.orgijbpas.comindiamart.com |
| Median Duration of Exposure | 1096 days (approximately 3 years) |
| Incidence of Adverse Drug Reactions (ADRs) | 3.85% (412 patients) |
| Incidence of Serious ADRs | 1.09% (117 patients) |
| Most Frequent ADR Class | Gastrointestinal disorders (0.68%), including constipation |
| Safety in Renal Impairment (G1-G5) | ADRs: 3.24-7.14%; Serious ADRs: 0.65-5.36% |
| Safety in Dialysis Patients | ADRs: 4.49%; Serious ADRs: 1.92% |
| Emergence of New ADRs | No new ADRs beyond those already in the package insert |
An interim analysis of this post-marketing surveillance also examined the safety and efficacy across different age groups (<65 years; 65 to <75 years; ≥75 years). The results indicated that the safety and efficacy profiles of this compound did not differ markedly among these age groups, suggesting consistent tolerability across a broad age spectrum in clinical practice.
Future Research Directions and Clinical Implications
Long-Term Cardiovascular Outcome Trials
The cardiovascular safety and potential benefits of teneligliptin remain a significant area of ongoing investigation. While some real-world studies suggest that this compound is not associated with an increased risk of mortality and cardiovascular (CV) outcomes, including hospitalization for heart failure (HHF), compared to sulfonylureas, further long-term studies are warranted to comprehensively assess its effect on the risk of cardiovascular disease (CVD). nih.gove-enm.org
Currently, no dedicated large-scale cardiovascular outcome trial (CVOT) for this compound is being conducted. nih.gov However, the TOPLEVEL (this compound on the Progressive Left Ventricular Diastolic Dysfunction With Type 2 Diabetes Mellitus) study is examining this compound's effect on diastolic echocardiographic parameters (E/e' ratio) as a primary outcome. This 2-year study aimed to recruit approximately 936 T2DM patients with an ejection fraction greater than 40% and was expected to be completed in June 2019. nih.gov The impending results from trials like TOPLEVEL are anticipated to provide crucial insights into the long-term impact of this compound on various cardiovascular outcome parameters, including the incidence of heart failure. ijbcp.com
Previous research has indicated that this compound may have positive effects on CV safety markers, such as no clinically meaningful QT prolongation, a small but significant improvement in left ventricular (LV) function, and improvements in adiponectin levels and endothelial dysfunction. ijbcp.com These findings suggest a potential for cardioprotective effects, which necessitate confirmation through large-scale, long-term CVOTs.
Further Delineation of Molecular Mechanisms Beyond DPP-4 Inhibition
Beyond its primary role in inhibiting DPP-4, this compound is believed to exert various pleiotropic effects that contribute to its therapeutic potential. Further research is needed to fully delineate these molecular mechanisms. nih.gov
Preclinical studies suggest that this compound may exert its effects through the inhibition of NADPH oxidase 4 and the NOD-like receptor protein 3 (NLRP3) inflammasome, as well as the activation of AMP-activated protein kinase (AMPK). nih.govwindows.netwjgnet.com These pathways are key players in reactive oxygen species formation and inflammation, which are implicated in diabetic cardiomyopathy (DCM). nih.govwjgnet.com To translate these preclinical findings into clinical applications, further research is needed to validate these mechanisms in human patients with DCM and to elucidate the precise pathways through which this compound influences AMPK and NLRP3 signaling for a complete understanding of its therapeutic potential. nih.govwindows.net
This compound has also demonstrated anti-inflammatory and protective effects on myocardial and neuronal cells, suggesting its potential as a therapeutic agent for managing DCM. nih.gov Its antioxidant properties, which appear to be independent of DPP-4 inhibition, and its ability to enhance endothelium-derived nitric oxide synthase (NOS) activity, contributing to improved endothelial function, are also areas of interest for further investigation. mdpi.commdpi.comtandfonline.com Researchers are encouraged to implement similar studies on humans to delineate the precise mechanism by which this compound influences activated protein kinase and NOD-like receptor protein 3 signaling. nih.gov
Studies in Broader and Diverse Populations (e.g., Multi-ethnic Trials)
This compound has primarily been studied in Asian populations, particularly in Japan and Korea, where it was first approved. nih.govwindows.nettandfonline.comd-nb.info To confirm its long-term efficacy and safety across a wider demographic, large-scale multi-ethnic trials are warranted. nih.govwindows.netresearchgate.netresearchgate.netnih.gov
These trials should assess the effectiveness of this compound compared to other DPP-4 inhibitors, both as monotherapy and in combination therapy with other diabetes medications. nih.govwindows.net The need for diverse population studies is underscored by the observation that differences in the efficacy of DPP-4 inhibitors have been noted between Asian and non-Asian patients, potentially due to variations in pathophysiology, genetic makeup, and diet. tandfonline.comresearchgate.net For instance, Indian and Chinese populations might exhibit specific forms of insulin (B600854) deficiency, which could influence their response to glucose-lowering medications like incretin-based agents. researchgate.net
Exploration of Efficacy and Safety in High-Risk Populations (e.g., Prediabetes, Metabolic Syndrome)
Current clinical trials of this compound have largely focused on patients with established type 2 diabetes mellitus. nih.govwindows.net There is significant interest in exploring the potential benefits of this compound in high-risk populations, such as individuals with prediabetes and those with metabolic syndrome. nih.govwindows.net
Preclinical studies, particularly in animal models like Zucker fatty rats, have suggested that this compound may ameliorate components of metabolic syndrome in obese subjects without diabetes. rjdnmd.orgrjdnmd.org This includes potential effects on body weight, adipocyte hypertrophy, and hepatic steatosis. rjdnmd.org While these findings are promising, there have been no clinical studies specifically on obese populations without diabetes to date. rjdnmd.orgrjdnmd.org Future research should investigate whether this compound can reverse metabolic syndrome components in non-diabetic obese individuals, potentially by influencing endogenous incretins and their role in obesity-related complications. rjdnmd.org
Investigation of Patient Response Influencing Factors (Genetic/Clinical) for Personalized Treatment
Understanding the factors that influence patient responses to this compound is crucial for enabling personalized treatment approaches. Studies should aim to identify the genetic and/or clinical factors that predict individual responses to the drug. nih.govwindows.net
Preliminary research has indicated that certain genetic polymorphisms, such as those in FMO3 (rs909530, rs2266780, and rs2266782) and CYP3A4 (rs2242480), can affect the pharmacokinetics of this compound in humans. nih.gov Subjects with specific FMO3 polymorphisms have shown a significant gene dosage-dependent increase in this compound's maximum steady-state plasma concentration and area under the curve. nih.gov Future studies need to elucidate the effect of these polymorphisms in diabetic patients and their influence on the pharmacodynamics of this compound, using larger populations. nih.gov This research could provide a scientific basis for understanding inter-individual variation in this compound disposition and guide tailored therapy.
Research on Long-Term Complications (e.g., Neuropathy, Liver Disease) Using Proteomics and Metabolomics
Long-term follow-up studies utilizing advanced omics technologies, such as proteomics and metabolomics, are necessary to understand the impact of this compound on long-term diabetic complications like neuropathy, nephropathy, and liver disease. nih.govwindows.net
Diabetes mellitus increases the risk of microvascular and macrovascular complications, including retinopathy, neuropathy, and nephropathy. researchgate.net While this compound has shown some protective effects on neuronal cells in preclinical studies and even antinociceptive effects in rat models of neuropathic pain, the direct long-term impact on human neuropathy and liver disease, particularly through changes in proteomic and metabolomic profiles, requires dedicated investigation. mdpi.comsci-hub.se Research using these high-throughput platforms could identify specific biomarkers and pathways influenced by this compound, providing deeper insights into its potential to prevent or mitigate these complications. diabetes.or.kr
Comparative Effectiveness and Safety Studies Against Other Glucose-Lowering Agents
While this compound has demonstrated favorable efficacy and an acceptable safety profile compared to placebo and some other DPP-4 inhibitors in meta-analyses, further well-designed clinical trials are warranted to definitively confirm these findings, especially in head-to-head comparisons against a broader range of active comparators. nih.govwindows.netresearchgate.netfrontiersin.orgnih.gov
Studies are needed to assess the effectiveness of this compound compared to other DPP-4 inhibitors, as well as newer classes of glucose-lowering agents like sodium-glucose co-transporter-2 (SGLT-2) inhibitors and glucagon-like peptide-1 receptor agonists (GLP-1 RAs), both as monotherapy and in combination therapies. nih.govwindows.net Although a recent meta-analysis suggested comparable cardiovascular event risk for this compound when compared to placebo or other active comparators, more robust comparative effectiveness research is crucial to position this compound optimally within the evolving landscape of diabetes management. researchgate.netnih.gov This includes evaluating its long-term efficacy and safety in diverse ethnic populations and in various treatment regimens. researchgate.net
Addressing Potential Resistance or Non-Responder Mechanisms
While this compound demonstrates significant efficacy in improving glycemic control, a subset of patients may exhibit an inadequate response or become non-responders over time. Studies have reported varying rates of non-responders. For instance, a retrospective real-life efficacy assessment in Indian T2DM patients found that 106 out of 775 patients (13.7%) were classified as non-responders, with further sub-analysis conducted based on parameters such as age, gender, body mass index (BMI), and duration of diabetes msjonline.orgresearchgate.net. Another study involving newly diagnosed, drug-naive Japanese subjects reported that 10 out of 31 subjects (approximately 32%) were non-responders, defined as having less than a 1% reduction in HbA1c from baseline jocmr.org.
Research into the factors influencing responsiveness to this compound has identified several potential parameters. A higher baseline HbA1c level has been associated with a better glycemic response to this compound dovepress.com. Conversely, the use of lipid-lowering agents and higher baseline triglyceride levels were linked to a reduced response to this compound in one study dovepress.com.
The glycemic efficacy of this compound is primarily achieved through the activation of beta-cell function and a reduction in insulin resistance jocmr.orgsemanticscholar.org. Therefore, underlying impairments in these physiological mechanisms or the development of compensatory pathways could contribute to resistance or non-response. Future research may delve deeper into the molecular and cellular mechanisms that lead to a diminished response, including potential alterations in DPP-4 expression or activity beyond direct inhibition. For example, some studies suggest that long-term this compound treatment might reduce DPP-4 expression and activity by downregulating DPP-4 mRNA and protein levels, and inhibiting the shedding of DPP-4, which could influence sustained efficacy oncotarget.com. Understanding these intricate interactions is crucial for identifying biomarkers that predict treatment response and for developing strategies to overcome resistance, potentially through combination therapies or personalized treatment approaches.
Table 1: Reported Non-Responder Rates to this compound
| Study Population | Total Patients (n) | Non-Responders (n) | Non-Responder Rate (%) | Defining Criterion for Non-Response | Citation |
| Indian T2DM | 775 | 106 | 13.7 | Not explicitly defined in snippet, but implied as inadequate response to therapy. | msjonline.orgresearchgate.net |
| Japanese T2DM | 31 | 10 | 32.3 | HbA1c reduction less than 1% from baseline | jocmr.org |
Guidelines and Consensus for Safer Use of this compound
The clinical application of this compound is supported by various guidelines and expert consensus statements, particularly concerning its use in diverse patient populations. This compound is approved for use in several countries, including Japan, Argentina, Korea, and India wikipedia.org.
A notable advantage of this compound highlighted in clinical guidelines is its suitability for patients with renal impairment. It can be administered safely to patients with mild, moderate, or severe renal impairment, and even those with end-stage renal disease, without requiring dose adjustment scirp.orgsemanticscholar.orgnih.govijbcp.com. This characteristic is attributed to its dual route of excretion, involving both hepatic and renal pathways scirp.orgsemanticscholar.orgijbcp.com. Similarly, it can be used in patients with mild-to-moderate hepatic impairment nih.gov.
Expert reviews and consensus statements, such as the Indian Expert Review on Use of this compound (INTENSE), have evaluated its safety and efficacy, particularly emphasizing its cost-effectiveness in the context of lifelong diabetes management researchgate.net. These guidelines reinforce its position as an effective and well-tolerated antidiabetic agent, both as monotherapy and in combination with other antidiabetic drugs nih.govresearchgate.net.
For safer co-administration, specific recommendations exist. For instance, the Committee for Appropriate Use of Incretin-Related Drugs in Japan recommends reducing the dose of sulfonylureas when prescribed concurrently with a DPP-4 inhibitor like this compound, especially in older patients or those with renal insufficiency. This approach aims to mitigate the risk of hypoglycemia tandfonline.com. Furthermore, caution is recommended when co-administering this compound with other drugs known to cause QT interval prolongation, such as certain class IA or class III antiarrhythmic drugs dovepress.com.
Future research directions include conducting large-scale clinical trials to further investigate its efficacy and safety in high-risk groups, such as those with high cardiovascular risk or existing cardiovascular disease nih.govnih.gov. Additionally, studies evaluating the long-term effects on glycemic variability and the cost-effectiveness of this compound compared to other therapeutic options are areas of ongoing interest e-dmj.orgfrontiersin.org.
Q & A
Q. What validated analytical methods are recommended for quantifying Teneligliptin in stability studies?
A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a Kromasil 100-5C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) in isocratic mode (flow rate: 1.0 mL/min) is widely validated. This method demonstrates linearity (100–500 μg/mL), precision (intraday RSD 0.807%, interday RSD 0.810%), and sensitivity (LOD 4.04 μg/mL, LOQ 12.25 μg/mL) per ICH guidelines. It effectively identifies degradation products under thermal and oxidative stress .
Q. How stable is this compound under various stress conditions?
this compound degrades under base (e.g., NaOH) and thermal stress but remains stable under acid or UV exposure. Base stress produces a degradation peak at 2.966 min (M+ 354.30), while thermal stress yields fragments at 1.325 min (M+ 214.20, 310.31). Oxidative stress (H₂O₂) generates two degraded peaks (2.519 and 2.979 min). LC/MS/MS-ESI in positive/negative ion modes and PDA scans are critical for identifying these products .
Q. What pharmacological mechanisms underpin this compound’s efficacy in diabetes management?
As a DPP-4 inhibitor, this compound prolongs active GLP-1 levels, enhancing glucose-dependent insulin secretion. Preclinical studies in mice models (e.g., MCAO-induced stroke) show it reduces infarct volume and improves endothelial function by upregulating occludin via the ERK5/KLF2 pathway. This mechanism also mitigates OGD/R-induced endothelial cell death in vitro .
Q. What dosing protocols are used in animal studies to evaluate this compound’s efficacy?
Studies employ doses higher than human equivalents (e.g., 14-week regimens in diet-induced models) without significant toxicity. Endpoints include glycemic parameters (HbA1c, FPG), histopathology (e.g., hepatic tissue), and molecular markers (e.g., occludin expression). CO₂ asphyxiation is standard for tissue collection .
Q. How is this compound’s clinical efficacy assessed in real-world studies?
Retrospective analyses of HbA1c, FPG, and PPG changes use paired t-tests (for Gaussian/non-Gaussian data) with GraphPad Prism. Subgroup analyses (monotherapy vs. add-on therapies) reveal HbA1c reductions of 0.98–1.55%, depending on combination regimens. Statistical significance is defined as p < 0.05 .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s degradation pathways under stress?
Discrepancies in degradation profiles (e.g., stability under UV vs. thermal stress) may arise from structural resilience or experimental parameters (e.g., stress intensity, solvent systems). UPLC-MS/MS with ESI and TIC chromatograms (Figs. 7–12 in ) should be used to map fragmentation patterns. Comparative studies with forced degradation protocols (ICH Q1A) are recommended .
Q. What metabolic enzymes govern this compound’s disposition in humans?
CYP3A4 and FMO3 are primary metabolizing enzymes, producing metabolites like the thiazolidine-1-oxide derivative (M1). Renal excretion (45.4% urinary, 46.5% fecal) and hepatic metabolism contribute equally to elimination. Dose adjustments are unnecessary in renal/hepatic impairment due to balanced pathways .
Q. How does this compound compare to other DPP-4 inhibitors in mitigating oxidative stress?
Unlike sitagliptin, this compound (0.1–3.0 µmol/L) demonstrates superior antioxidant effects in HUVECs under high glucose, reducing endothelial permeability via ERK5/KLF2. Comparative studies should use standardized glucose conditions (e.g., 25 mM glucose for 72 hours) and measure ROS levels with fluorescent probes .
Q. What statistical approaches address variability in this compound’s long-term efficacy data?
Meta-analyses (e.g., 10 RCTs, n = 2,119) report HbA1c reductions (WMD −0.82%) but note post-36-week rebounds. Mixed-effects models or sensitivity analyses (e.g., excluding open-label extensions) can isolate confounding factors. Subgroup stratification by baseline HbA1c (>8% vs. ≤8%) improves interpretation .
Q. How can in vitro findings on this compound’s neuroprotective effects be translated to clinical trials?
Preclinical evidence (e.g., occludin upregulation in MCAO mice) should inform trial designs measuring biomarkers like serum occludin or blood-brain barrier integrity via MRI. Phase II trials could adopt adaptive designs, combining glycemic and neurological endpoints (e.g., NIH Stroke Scale) .
Q. Methodological Notes
- For degradation studies : Always include system suitability tests (tailing factor <2, resolution >1.5) and validate methods per ICH Q2(R1) .
- In vivo dosing : Adjust for species-specific metabolic rates using allometric scaling .
- Statistical reporting : Use CONSORT guidelines for RCTs and report confidence intervals (95% CI) for meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
